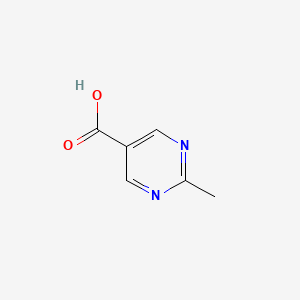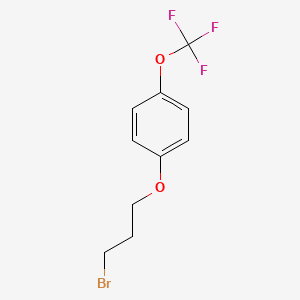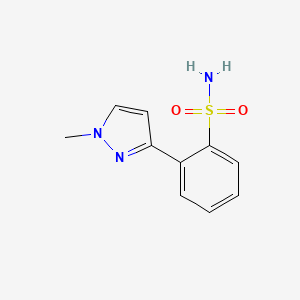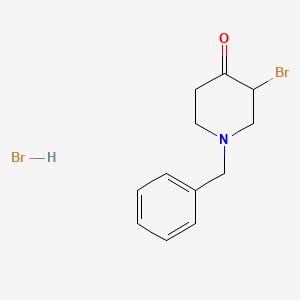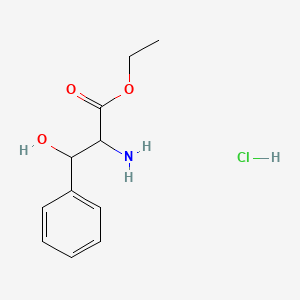
2-Amino-3-hydroxy-3-phenyl-propionic acid ethyl ester hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-Amino-3-hydroxy-3-phenyl-propionic acid ethyl ester hydrochloride” is a chemical compound with the molecular formula C11H16ClNO3 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of an amino group (-NH2), a hydroxy group (-OH), a phenyl group (C6H5), and an ethyl ester group (-COOC2H5) attached to a propionic acid backbone . The molecular weight is 245.70 .Physical And Chemical Properties Analysis
The molecular weight of “2-Amino-3-hydroxy-3-phenyl-propionic acid ethyl ester hydrochloride” is 245.70 . Other physical and chemical properties are not specified in the search results.科学的研究の応用
Organic Synthesis
Scientific Field
Organic Chemistry
Application Summary
This compound is utilized in the synthesis of complex organic molecules due to its benzylic position reactivity, which is crucial for constructing phenylpropanoic acid derivatives.
Experimental Procedures
The compound undergoes free radical bromination at the benzylic position, often using N-bromosuccinimide (NBS) and a radical initiator like peroxide in a solvent such as carbon tetrachloride .
Results
The bromination reaction selectively targets the benzylic hydrogen, resulting in a high yield of the brominated product, which is a key intermediate for further synthetic applications.
Optical Resolution
Scientific Field
Chiral Chemistry
Application Summary
The compound serves as a starting material for the preparation of optically active threo-2-amino-3-hydroxy-3-phenylpropanoic acid, an important amino acid derivative .
Experimental Procedures
Optical resolution involves the separation of diastereoisomeric salts with optically active organic amines or preferential crystallization from racemic mixtures .
Results
The process achieves optical purities of 90-97%, allowing for the isolation of enantiomerically pure forms of the amino acid derivative .
Insect Repellent Development
Scientific Field
Entomology
Application Summary
Derivatives of this compound are explored for their potential use as insect repellents, particularly against mosquitoes and ticks .
Experimental Procedures
The efficacy of these derivatives is tested in human subject trials, comparing their repellent properties to established compounds like DEET .
Results
Some derivatives show comparable or superior repellent activity, indicating their potential as alternatives to traditional repellents .
Proteomics Research
Scientific Field
Biochemistry
Application Summary
This compound is used in proteomics to study protein interactions and modifications, particularly in post-translational modification research.
Experimental Procedures
It is often used as a reagent to modify proteins or peptides, which can then be analyzed using mass spectrometry or other proteomic techniques.
Results
The modifications introduced by this compound can help identify functional groups or binding sites on proteins, providing insights into protein structure and function .
Flavor and Fragrance Industry
Scientific Field
Food Chemistry
Application Summary
Derivatives of phenylpropanoic acid, to which this compound is related, are used as flavoring agents, food additives, and in fragrances due to their aromatic properties.
Experimental Procedures
These derivatives are synthesized and incorporated into various products, where they contribute to the sensory attributes of the final product.
Results
The use of these compounds can enhance the flavor profile of foods or the scent of perfumes and other fragranced products .
特性
IUPAC Name |
ethyl 2-amino-3-hydroxy-3-phenylpropanoate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3.ClH/c1-2-15-11(14)9(12)10(13)8-6-4-3-5-7-8;/h3-7,9-10,13H,2,12H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKHKERPKLCPPGI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C1=CC=CC=C1)O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-amino-3-hydroxy-3-phenylpropanoate hydrochloride | |
CAS RN |
42267-16-3 |
Source


|
| Record name | NSC19569 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19569 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

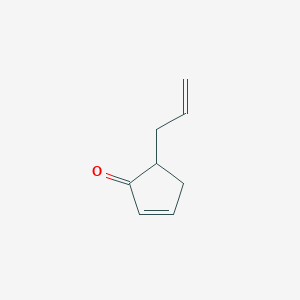
![4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B1314236.png)
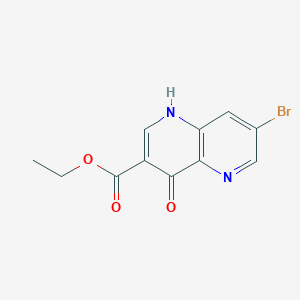
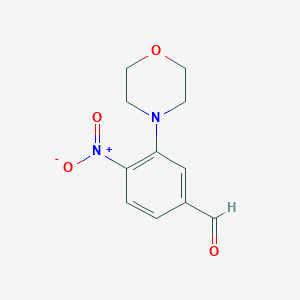

![Ethyl 5-methoxypyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1314243.png)
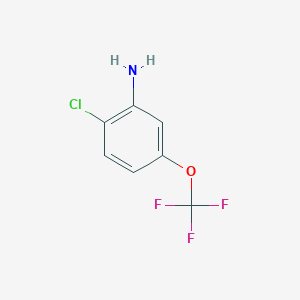
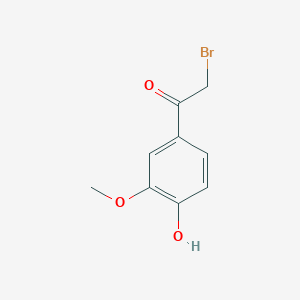
![5-Methyl-benzo[B]thiophene-2-carboxylic acid methyl ester](/img/structure/B1314255.png)
